molecular formula C20H23FN2O2 B4993115 1-(4-fluorophenyl)-4-(4-phenoxybutanoyl)piperazine

1-(4-fluorophenyl)-4-(4-phenoxybutanoyl)piperazine

Cat. No. B4993115
M. Wt: 342.4 g/mol
InChI Key: MCHSFIHLLXEIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(4-phenoxybutanoyl)piperazine, also known as 4-FPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in recent years due to its potential use in scientific research as a tool to study the central nervous system.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-4-(4-phenoxybutanoyl)piperazine is not fully understood. However, it is believed to act as a serotonin reuptake inhibitor, which increases the levels of serotonin in the brain. This may lead to changes in mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound has a dose-dependent effect on serotonin levels in the brain. It has also been shown to increase dopamine levels in the prefrontal cortex. These effects may contribute to the antidepressant and anxiolytic properties of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorophenyl)-4-(4-phenoxybutanoyl)piperazine in lab experiments is its specificity for the serotonin transporter. This allows researchers to study the effects of serotonin reuptake inhibition without affecting other neurotransmitter systems. However, one limitation is the limited availability of this compound, which may make it difficult to conduct large-scale studies.

Future Directions

There are several potential future directions for the use of 1-(4-fluorophenyl)-4-(4-phenoxybutanoyl)piperazine in scientific research. One area of interest is the study of the long-term effects of serotonin reuptake inhibition on brain function and behavior. Another area is the development of new compounds based on the structure of this compound with improved pharmacological properties. Additionally, this compound could be used in combination with other compounds to study the interactions between different neurotransmitter systems.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-(4-phenoxybutanoyl)piperazine involves the reaction of 1-(4-fluorophenyl)piperazine with 4-phenoxybutyric acid chloride in the presence of a base. The resulting compound is then purified using column chromatography. The yield of this compound is typically around 50%.

Scientific Research Applications

1-(4-fluorophenyl)-4-(4-phenoxybutanoyl)piperazine has been used as a research tool to study the central nervous system. It has been shown to have affinity for the serotonin transporter, which is involved in the regulation of mood and behavior. This makes this compound a potential tool for studying the mechanisms underlying depression and anxiety disorders.

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-17-8-10-18(11-9-17)22-12-14-23(15-13-22)20(24)7-4-16-25-19-5-2-1-3-6-19/h1-3,5-6,8-11H,4,7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHSFIHLLXEIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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